Tetramethylrhodamine-5-iodoacetamide

説明

Historical Development and Classification

The historical trajectory of this compound traces its origins to the broader development of xanthene-based fluorescent dyes that emerged during the late nineteenth century. The foundational work began in 1871 when German chemist Adolf von Baeyer synthesized fluorescein from phthalic anhydride and resorcinol, creating the first synthetic fluorophore pigment and establishing the groundwork for the entire xanthene dye family. This pioneering synthesis laid the foundation for subsequent developments in rhodamine chemistry that would eventually lead to the creation of this compound.

The specific rhodamine class within the xanthene family was first reported in 1905 by Noelting and Dziewonsky, who documented the initial synthesis of rhodamine compounds. These early rhodamine dyes constituted a revolutionary class of synthetic dyes that found immediate applications in textile and paper coloring industries. The development of rhodamines during this period represented a significant advancement in synthetic organic chemistry, as these compounds exhibited superior fluorescent properties compared to previously available natural dyes.

The evolution from basic rhodamine structures to specialized derivatives like this compound occurred through systematic chemical modifications designed to enhance specific properties. The introduction of tetramethyl substitutions and iodoacetamide functional groups represents targeted chemical engineering to achieve thiol-selective reactivity while maintaining the characteristic fluorescent properties of the rhodamine core structure. This development reflects the broader trend in fluorescent dye chemistry toward creating highly specific, reactive probes for biological applications.

Nomenclature and Alternative Designations

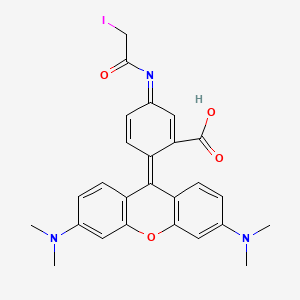

This compound exists under multiple nomenclature systems, reflecting its complex chemical structure and diverse applications across different scientific disciplines. The primary systematic name follows International Union of Pure and Applied Chemistry conventions as 6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid, which accurately describes the complete molecular architecture. This systematic nomenclature provides precise structural information, identifying the xanthene core, dimethylamino substituents, and the critical iodoacetyl functional group responsible for thiol reactivity.

Commercial and research applications have generated numerous alternative designations for this compound. The compound appears in scientific literature and commercial catalogs under names including tetramethylrhodamine-4-iodoacetamide, reflecting positional isomer variations, and this compound dihydroiodide, which specifies the salt form commonly used in research applications. These variations in nomenclature often reflect different preparation methods, purification states, or commercial formulations that maintain the same core chemical structure.

特性

分子式 |

C26H24IN3O4 |

|---|---|

分子量 |

569.4 g/mol |

IUPAC名 |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |

InChIキー |

UONQCTUIVAFVBI-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |

製品の起源 |

United States |

科学的研究の応用

Protein Labeling

Thiol-Selective Labeling

Tetramethylrhodamine-5-iodoacetamide is primarily used for labeling proteins through their thiol groups. The iodoacetamide moiety reacts preferentially with cysteine residues, making it an effective tool for studying protein structure and function. The labeling process can be controlled by adjusting the dye concentration, which allows for specific targeting of proteins without significant background noise from nonspecific binding.

Table 1: Fluorescence Labeling Characteristics

| Dye Concentration (mM) | Protein Labeled | Observations |

|---|---|---|

| 0.5 | Carbonic Anhydrase | Specific labeling observed |

| 1.0 | Carbonic Anhydrase | Increased fluorescence intensity |

| 2.0 | Myoglobin | Nonspecific labeling begins |

| 4.0 | Carbonic Anhydrase & Myoglobin | Mixed labeling observed; higher background noise |

This table illustrates the relationship between dye concentration and the specificity of protein labeling. At lower concentrations, selective labeling is achieved, while higher concentrations lead to nonspecific interactions.

Actin Dynamics Studies

Visualization of Actin Filaments

this compound has been employed to visualize actin filaments in both in vitro and in vivo settings. This application is crucial for understanding the dynamics of the cytoskeleton, particularly how actin polymers assemble and disassemble.

In a study conducted by Otterbein et al., it was demonstrated that actin filaments labeled with tetramethylrhodamine derivatives exhibit altered structural properties when copolymerized with unlabeled actin. Specifically, the presence of tetramethylrhodamine-labeled actin resulted in shorter and more fragile filaments, which suggests that TMR-actin can significantly affect filament dynamics and stability .

Chemoproteomics

Targeted Protein Degradation

Recent advancements have seen this compound being incorporated into chemoproteomics strategies for targeted protein degradation applications. By utilizing this dye as a probe in activity-based protein profiling, researchers can identify and characterize protein interactions within complex biological systems.

For instance, Luo et al. highlighted the use of covalent recruiters in targeted protein degradation, where tetramethylrhodamine derivatives play a role in tagging specific proteins for subsequent analysis via mass spectrometry . This approach enhances the understanding of protein function and regulation in cellular contexts.

Immunohistochemistry

Integration with Chemical Imaging

this compound is also utilized in immunohistochemistry protocols where it aids in visualizing specific antigens within tissue samples. The bright fluorescence emitted upon excitation allows for clear imaging of cellular structures and interactions.

A comprehensive guide integrating immunohistochemistry with chemical imaging techniques has shown that using fluorescent dyes like this compound can significantly enhance the resolution and specificity of imaging studies .

Case Study 1: Actin Dynamics

In a study examining actin dynamics, researchers used this compound to label actin filaments in live cells. They observed that the labeled filaments demonstrated increased turnover rates compared to unlabeled counterparts, providing insights into the mechanisms regulating cytoskeletal dynamics .

Case Study 2: Protein Interaction Mapping

Another research effort employed this compound in mapping protein interactions within cellular environments. By tagging proteins involved in signaling pathways, researchers were able to elucidate interaction networks critical for cellular responses to external stimuli .

類似化合物との比較

Structural and Functional Comparison

The table below compares 5-TMRIA with other thiol-reactive dyes and rhodamine derivatives:

Key Differences and Selection Criteria

Reactive Group Specificity :

- Iodoacetamide (5-TMRIA, BDF, 5-IAF) : Targets cysteine thiols with high specificity under neutral to slightly alkaline conditions. Ideal for irreversible labeling .

- Maleimide (e.g., TMR-maleimide) : Reacts faster with thiols but may hydrolyze in aqueous solutions, requiring fresh preparation .

- Isothiocyanate (TMRITC) : Reacts with primary amines (lysine), enabling labeling in denaturing conditions .

Spectral Properties :

- Red-emitting dyes (5-TMRIA, TMRITC) : Preferred for deep-tissue imaging and multiplexing with green probes (e.g., fluorescein) .

- Green-emitting dyes (BDF, 5-IAF) : Better suited for applications requiring minimal autofluorescence (e.g., mitochondrial studies) .

Stability and Solubility :

- 5-TMRIA’s dihydroiodide salt enhances solubility in aqueous buffers compared to maleimide derivatives .

- BODIPY dyes (e.g., BDF) exhibit superior photostability but may require organic solvents for storage .

Commercial Availability :

Competitive Labeling in ABPP

In studies targeting bacterial FabH enzymes, 5-TMRIA labeling efficiency decreased dose-dependently when precompeted with inhibitors like 10-F05, confirming its utility in identifying covalent drug targets . Similarly, 5-TMRIA labeled recombinant human proteins (COX5A, HIGD2A) in gel-based ABPP, revealing mitochondrial complex IV as a target of Ophiobolin A .

FRET and Conformational Studies

5-TMRIA served as an acceptor probe paired with 5-IAF (donor) to study lipid-bound ApoA-I structural dynamics, demonstrating a Förster distance (R₀) of ~50 Å . In contrast, BDF showed lower energy transfer efficiency due to its shorter emission wavelength .

Q & A

Basic: What is the standard protocol for labeling cysteine residues in proteins using 5-TMRIA?

Answer:

- Dissolve 5-TMRIA in anhydrous DMF to prepare a 20 mM stock solution (11.3 mg/mL). Prepare fresh and protect from light .

- Adjust the protein concentration to 5–10 mg/mL in 50 mM sodium phosphate buffer (pH 7.5) to favor thiol reactivity .

- Add 25–50 µL of 5-TMRIA stock per mL of protein solution while stirring. React at 4°C for 2 hours in the dark to minimize photobleaching and nonspecific hydrolysis .

- Remove unreacted dye via gel filtration (e.g., Sephadex G-25) or dialysis. Measure the fluorescence-to-protein (F/P) ratio using absorbance at 543 nm (ε = 95,000 M⁻¹cm⁻¹) and protein-specific methods (e.g., BCA assay) .

Basic: How does pH affect the spectral properties of 5-TMRIA in protein labeling experiments?

Answer:

- In pH 8 buffer, 5-TMRIA exhibits a red shift (~8 nm) compared to methanol, with λabs/λem = 543/571 nm .

- Lower pH (≤6) may reduce labeling efficiency due to protonation of cysteine thiols (pKa ~8.5). Optimize reaction buffers to pH 7.5–8.0 for maximal thiol reactivity .

Advanced: How can researchers resolve inconsistencies in 5-TMRIA labeling efficiency across cysteine mutants?

Answer:

- Steric hindrance : Use structural modeling (e.g., PyMOL) to assess solvent accessibility of cysteine residues. Pre-treat proteins with reducing agents (e.g., 1–5 mM DTT) to ensure free thiol availability .

- Competing reactions : Avoid Tris-based buffers, as amines may react with iodoacetamide. Use alternative buffers like HEPES or phosphate .

- Quantitative validation : Compare labeling efficiency via SDS-PAGE with in-gel fluorescence scanning or mass spectrometry to confirm site-specific modification .

Advanced: What strategies optimize 5-TMRIA’s performance in FRET-based studies with fluorescein donors?

Answer:

- Distance calibration : Ensure donor (e.g., 5-IAF) and acceptor (5-TMRIA) probes are within 50–60 Å for efficient FRET. Use Förster radius (R₀) calculations based on spectral overlap (J) and orientation factor (κ²) .

- Environmental interference : Monitor fluorescence lifetime changes (e.g., using FLIM) to distinguish FRET efficiency from static quenching or dye aggregation .

- Controls : Include unlabeled proteins and donor-only/acceptor-only samples to correct for background and cross-talk .

Advanced: How can 5-TMRIA-labeled proteins be quantified in complex biological mixtures?

Answer:

- Dual-wavelength detection : Use HPLC or SEC with fluorescence detection (λex = 543 nm, λem = 571 nm) coupled with UV absorbance (280 nm) for simultaneous quantification of labeled protein and contaminants .

- Competitive labeling : Co-incubate with unlabeled iodoacetamide to block nonspecific sites, followed by excess 5-TMRIA for targeted labeling .

Basic: What are the critical storage and handling conditions for 5-TMRIA?

Answer:

- Store lyophilized 5-TMRIA at –20°C in a desiccator to prevent hydrolysis. Reconstituted DMF solutions should be aliquoted, frozen (–20°C), and used within 24 hours .

- Avoid prolonged light exposure during handling. Use amber vials or foil-wrapped tubes for reactions .

Advanced: How does 5-TMRIA labeling impact protein stability or enzymatic activity?

Answer:

- Activity assays : Compare enzymatic activity pre- and post-labeling (e.g., kinetic assays for plasminogen or RNase P). Use active-site cysteine mutants as negative controls .

- Thermal stability : Perform differential scanning fluorimetry (DSF) to assess melting temperature (Tm) shifts caused by labeling-induced conformational changes .

Advanced: Can 5-TMRIA be integrated with structural biology techniques like X-ray crystallography?

Answer:

- Crystallization interference : Heavy labeling (>1 dye/protein) may disrupt crystal packing. Use sparse labeling (e.g., 0.2–0.5 molar ratio) or employ SeMet incorporation for phasing .

- Post-crystallization labeling : Soak crystals in 5-TMRIA-containing mother liquor to label surface-exposed cysteines without disrupting the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。